

# An In-Depth Technical Guide to 6-(Methyl(phenyl)amino)nicotinaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-(Methyl(phenyl)amino)nicotinaldehyde

Cat. No.: B566913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-(Methyl(phenyl)amino)nicotinaldehyde** is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic route. Due to the limited availability of experimental data in public literature, this guide also incorporates in-silico predictions for its biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to facilitate future research and development.

## Molecular Structure and Properties

**6-(Methyl(phenyl)amino)nicotinaldehyde**, also known as 6-(N-methylanilino)pyridine-3-carbaldehyde, is an organic compound featuring a pyridine ring substituted with a methyl(phenyl)amino group at the 6-position and a formyl (aldehyde) group at the 3-position.

Table 1: Physicochemical Properties of **6-(Methyl(phenyl)amino)nicotinaldehyde**

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O	PubChem CID: 76848695[1]
IUPAC Name	6-[methyl(phenyl)amino]pyridine-3-carbaldehyde	PubChem CID: 76848695[1]
CAS Number	1355226-56-0	BLD Pharm[2]
Molecular Weight	212.25 g/mol	PubChem CID: 76848695[1]
SMILES	<chem>CN(C1=CC=CC=C1)C2=NC=C(C=C2)C=O</chem>	PubChem CID: 76848695
Predicted LogP	2.5 - 3.5	In-silico prediction
Predicted Solubility	Moderately soluble in organic solvents	In-silico prediction

## Experimental Protocols

### Proposed Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde

While a specific, detailed experimental protocol for the synthesis of **6-(Methyl(phenyl)amino)nicotinaldehyde** is not readily available in the peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of similar N-substituted aminopyridines and the formylation of aromatic rings. A potential two-step synthesis is outlined below.

#### Step 1: Synthesis of N-methyl-N-phenyl-5-bromopyridin-2-amine

This step involves a Buchwald-Hartwig amination reaction, a common method for forming carbon-nitrogen bonds.

- Reactants: 2,5-dibromopyridine and N-methylaniline.
- Catalyst: A palladium-based catalyst such as Pd<sub>2</sub>(dba)<sub>3</sub> (tris(dibenzylideneacetone)dipalladium(0)).

- Ligand: A bulky electron-rich phosphine ligand such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
- Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu).
- Solvent: An anhydrous aprotic solvent such as toluene or dioxane.
- Procedure:
  - To an oven-dried Schlenk flask, add 2,5-dibromopyridine, N-methylaniline, sodium tert-butoxide,  $\text{Pd}_2(\text{dba})_3$ , and Xantphos under an inert atmosphere (e.g., argon or nitrogen).
  - Add anhydrous toluene and degas the mixture.
  - Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  - Upon completion, cool the reaction to room temperature and quench with water.
  - Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel.

#### Step 2: Formylation of N-methyl-N-phenyl-5-bromopyridin-2-amine

This step can be achieved via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

- Reactants: N-methyl-N-phenyl-5-bromopyridin-2-amine.
- Reagents: n-Butyllithium (n-BuLi) and N,N-dimethylformamide (DMF).
- Solvent: Anhydrous tetrahydrofuran (THF).
- Procedure:

- Dissolve the product from Step 1 in anhydrous THF in an oven-dried flask under an inert atmosphere.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium dropwise and stir the mixture for 1-2 hours at -78 °C.
- Add anhydrous DMF dropwise and continue stirring at -78 °C for another 1-2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and extract the product with an organic solvent.
- Dry the combined organic layers and concentrate under reduced pressure.
- Purify the final product, **6-(Methyl(phenyl)amino)nicotinaldehyde**, by column chromatography.

## Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be recorded to confirm the molecular structure. While experimental data is not publicly available, commercial suppliers like BLD Pharm indicate its availability[2][3].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.
- Melting Point and Elemental Analysis: To determine the purity of the compound.

# In-Silico Predicted Biological Activity and Signaling Pathways

In the absence of experimental biological data, in-silico methods can provide valuable insights into the potential bioactivity of **6-(Methyl(phenyl)amino)nicotinaldehyde**.

## Predicted Biological Targets

Based on its structural similarity to other biologically active aminopyridines, it is plausible that this compound may interact with various protein targets. Computational target prediction tools suggest potential interactions with kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cellular signaling.

Recent research has identified nicotinaldehyde as a novel precursor for NAD biosynthesis, which can impact the efficacy of certain anti-cancer treatments[4][5]. This suggests that **6-(Methyl(phenyl)amino)nicotinaldehyde** could potentially modulate NAD-dependent pathways.

## Predicted ADMET Profile

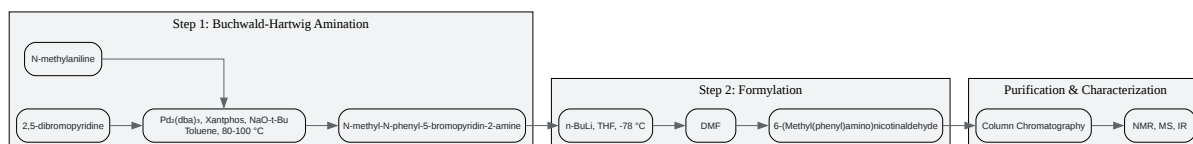
Table 2: In-Silico Predicted ADMET Properties

ADMET Property	Predicted Outcome	Significance
Absorption	High probability of good oral bioavailability.	May be suitable for oral administration.
Distribution	Likely to cross the blood-brain barrier.	Potential for CNS activity.
Metabolism	Predicted to undergo oxidation and glucuronidation.	Important for understanding drug clearance.
Excretion	Primarily renal excretion of metabolites.	Relevant for dosing in patients with renal impairment.
Toxicity	Low to moderate predicted toxicity.	Further experimental validation is required.

These predictions are based on computational models and require experimental verification[6][7][8][9].

## Visualizations

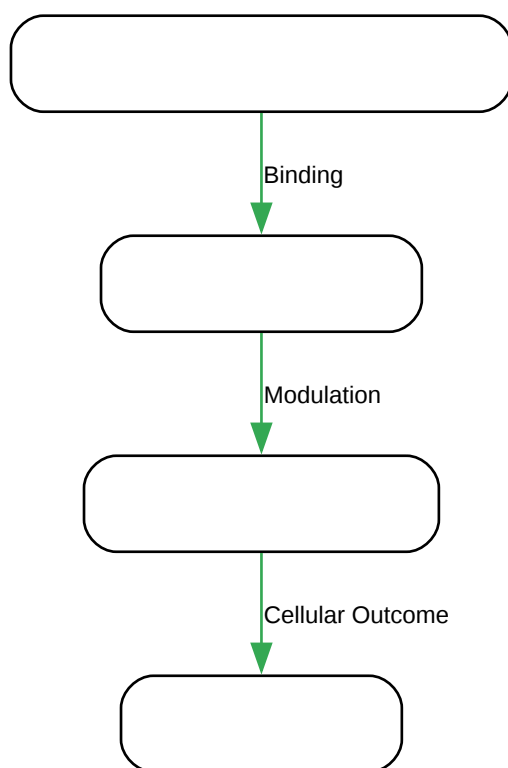
### Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **6-(Methyl(phenyl)amino)nicotinaldehyde**.

### Potential Biological Interaction Logic



[Click to download full resolution via product page](#)

Caption: Logical relationship of potential biological interactions.

## Conclusion

**6-(Methyl(phenyl)amino)nicotinaldehyde** is a molecule of interest for which detailed experimental data is currently lacking in the public domain. This guide provides a comprehensive summary of its known properties and a plausible, detailed synthetic protocol to enable its synthesis and further investigation. The in-silico predictions of its biological activity and ADMET properties offer a starting point for researchers in drug discovery and development to explore its potential therapeutic applications. Further experimental validation of these predictions is essential to fully elucidate the pharmacological profile of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-(Methyl(phenyl)amino)nicotinaldehyde | C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O | CID 76848695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1355226-56-0|6-(Methyl(phenyl)amino)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 3. 1355232-03-9|2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In-silico Design, ADMET Screening, Prime MM-GBSA Binding Free Energy Calculation and MD Simulation of Some Novel Phenothiazines as 5HT<sub>6</sub>R Antagonists Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-(Methyl(phenyl)amino)nicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566913#molecular-structure-of-6-methyl-phenyl-amino-nicotinaldehyde]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)